Tetraacid

Vue d'ensemble

Description

Tetraacid, also known as tetrafunctional acids, is a class of organic compounds containing four carboxylic acid functional groups. The IUPAC name for a specific tetraacid is 3-{3-(2-carboxyethoxy)-2,2-bis[(2-carboxyethoxy)methyl]propoxy}propanoic acid .

Synthesis Analysis

Model compounds for asphaltenes and two model compounds for the C80 isoprenoid tetraacids have been synthesized and their interfacial and solubility properties were investigated . All compounds exhibit high interfacial activities .

Molecular Structure Analysis

The chemical structure of tetraacid allows it to bind various metals . It has a complex structure that includes various carboxylic acid functional groups .

Chemical Reactions Analysis

Tetraacid is involved in various chemical reactions. For instance, ethylenediaminetetraacetic acid (EDTA), a type of tetraacid, is used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .

Physical And Chemical Properties Analysis

Tetraacid chloride, a type of tetraacid, has a molecular weight of 498.2 g/mol . The physical and chemical properties of tetraacid can be influenced by the presence of other substances. For instance, the properties of a polyimide foam changed with varying molar percentage of tetraacid .

Applications De Recherche Scientifique

Organic Synthesis

Lead Tetraacetate: is a versatile reagent in organic chemistry, particularly known for its role in oxidative processes. It’s used in:

- 1,2-Glycol Cleavage : The cleavage of diols to form aldehydes or ketones .

- Oxidative Decarboxylation : It facilitates the removal of carboxyl groups from organic compounds, leading to the formation of alkenes .

- Acetoxylation : The introduction of acetoxy groups into organic molecules .

- Dehydrogenation : The removal of hydrogen atoms to form unsaturated compounds .

Biosynthesis of Tetramic Acid

Tetramic acids are derived from hybrid polyketide synthase and nonribosomal peptide synthetase machineries. They exhibit a broad range of biological activities and are used in:

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSIPUDIPIMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957027 | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35638-19-8 | |

| Record name | NSC80081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

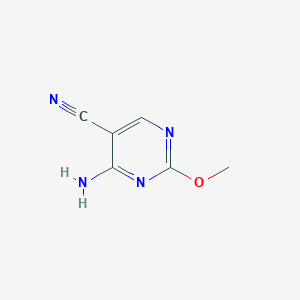

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

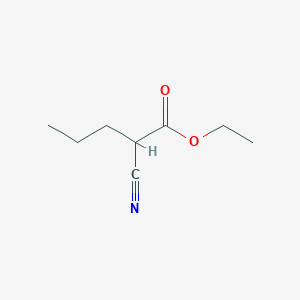

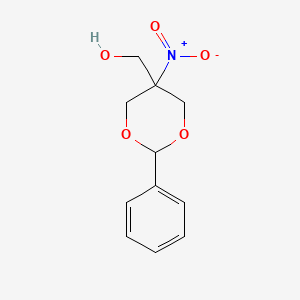

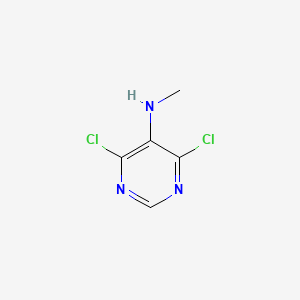

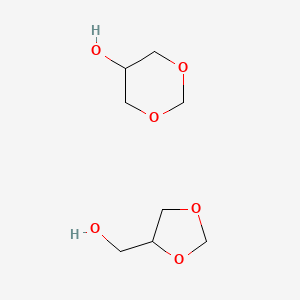

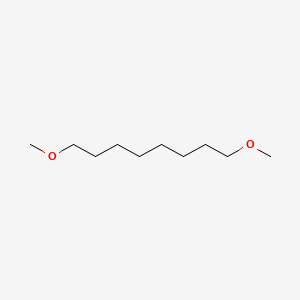

Feasible Synthetic Routes

Q & A

A: Tetraacids are molecules containing four carboxylic acid groups. They exhibit high interfacial activity, meaning they accumulate at the boundary between oil and water. This behavior stems from their amphiphilic nature, possessing both hydrophilic (carboxylic acid groups) and hydrophobic (hydrocarbon chains) regions [, ].

A: The length and structure of the hydrocarbon chains, as well as the relative position of the carboxylic acid groups, significantly impact a tetraacid's interfacial behavior. For instance, longer chains generally increase hydrophobicity and interfacial activity. Molecular dynamics simulations have been used to study the structure and orientation of both indigenous and synthetic tetraacids at oil-water interfaces [].

A: Yes, tetraacids can act as emulsifiers, stabilizing emulsions by adsorbing at the oil-water interface and preventing droplet coalescence []. The type of emulsion formed (oil-in-water or water-in-oil), and its stability, depend on factors like pH, salinity, the presence of other surface-active compounds, and the type of counterion present in the aqueous phase [].

A: C80 isoprenoid tetraacids, often referred to as ARN acids, are naturally occurring tetraacids found in some crude oils. These compounds are problematic in the oil industry because they can form calcium naphthenate deposits, leading to pipeline clogging and other operational issues [, , ].

A: Studies using model systems suggest that monoacids, another class of carboxylic acids found in crude oil, may inhibit the formation of calcium naphthenate deposits. The mechanism is thought to involve competition for calcium ions and disruption of the tetraacid network formation at the interface [].

A: A method has been developed for the quantification of C80 tetraacids in crude oil, which involves extraction, derivatization to methyl esters, and analysis by liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) [].

A: Synthetic tetraacids are valuable tools for investigating the properties and behavior of C80 isoprenoid tetraacids. They allow researchers to study these compounds in controlled environments and to systematically evaluate the impact of structural modifications on their properties [, , ].

A: BP10 is a synthetic tetraacid designed to mimic the properties of C80 isoprenoid tetraacids. It has been shown to exhibit similar interfacial activity, film-forming behavior, and calcium-binding properties as the naturally occurring compounds [, ].

A: Yes, tetraacids have potential applications in various fields. For instance, they are explored as linkers in metal-organic frameworks (MOFs), porous materials with potential applications in gas storage, catalysis, and sensing [, , ].

A: The compound 2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene (H4DPF) is an example of a tetraacid linker used in the synthesis of an indium-based MOF. The resulting material exhibits interesting fluorescence properties, including aggregation-enhanced emission and mechanoluminescence [].

ANone: Research on tetraacids continues to explore their diverse properties and potential applications. Current areas of interest include:

- Understanding the self-assembly of tetraacids in solution, particularly the formation of micelles and other aggregates [].

- Developing new synthetic routes for the preparation of tailored tetraacids with specific functionalities and properties [, , ].

- Investigating the impact of tetraacid structure on their interactions with metal ions, other organic molecules, and biological systems [, , ].

- Exploring the use of tetraacids in drug delivery systems, taking advantage of their ability to interact with cell membranes and to form nanoparticles [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)